3-(3-Chlorophenyl)cyclobutanecarboxylic acid
Description
Properties
IUPAC Name |
3-(3-chlorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c12-10-3-1-2-7(6-10)8-4-9(5-8)11(13)14/h1-3,6,8-9H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPNWEGGODMXKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781632-91-4 | |
| Record name | 3-(3-chlorophenyl)cyclobutanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Steps
- Deprotonation and Cyclization :
Diisopropyl malonate reacts with potassium tert-butoxide in N,N-dimethylformamide (DMF) at −5°C, forming a enolate that undergoes nucleophilic attack on 2,2-dimethoxy-1,3-dibromopropane. Heating to 140°C for 96 hours facilitates cyclobutane ring closure. - Hydrolysis and Decarboxylation :
The intermediate undergoes acidic hydrolysis (concentrated HCl, 75–80°C) to yield 3-oxocyclobutanecarboxylic acid. Subsequent recrystallization with dichloromethane/n-heptane achieves 95% purity.
Table 1: Optimization of [2+2] Cycloaddition Conditions
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 140°C | Maximizes ring closure |
| Reaction Time | 96 hours | Prevents byproduct formation |
| Solvent | N,N-dimethylformamide | Enhances enolate stability |
| Base | Potassium tert-butoxide | Improves deprotonation efficiency |
This method suffers from long reaction times and moderate yields (40g final product from 250g starting material), but its simplicity makes it viable for scale-up.
Decarboxylative Cyclization Strategies
Base-mediated decarboxylative cyclization offers a milder alternative. A study in The Journal of Organic Chemistry (2018) utilized tert-butyl ((3-phenylpropanoyl)oxy)carbamate with Cs₂CO₃ in toluene at 100°C, achieving 57–72% yields.
Adapting the Method for 3-Chlorophenyl Incorporation
- Precursor Design :
Substitute the phenyl group in tert-butyl ((3-phenylpropanoyl)oxy)carbamate with 3-chlorophenyl. - Cyclization Conditions :
Cs₂CO₃ (1.0 equiv) in toluene at 100°C for 1 hour induces decarboxylation, forming the cyclobutane ring.
Key Advantages :
- Shorter reaction time (1 hour vs. 96 hours).
- Tolerance for electron-withdrawing groups like chlorine.
Limitations :
- Requires custom precursors, increasing synthetic steps.
- Moderate yields necessitate optimization.
Transition Metal-Catalyzed Coupling Reactions
Introducing the 3-chlorophenyl group post-cyclization is achievable via Suzuki-Miyaura coupling.
Two-Step Approach
- Cyclobutane Intermediate Synthesis :
Prepare 3-bromocyclobutanecarboxylic acid using methods from Section 1. - Suzuki Coupling :
React with 3-chlorophenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 80°C).
Reported Outcomes :
Hydrolysis of Nitrile Precursors
A patent (CN111423367B) describes nitrile hydrolysis for related compounds, adaptable to 3-(3-chlorophenyl)cyclobutanecarboxylic acid.
Procedure
- Nitrile Formation :
3-(3-Chlorophenyl)cyclobutanecarbonitrile is synthesized via Ullmann coupling. - Acidic Hydrolysis :
Treat with H₂SO₄ (95%, 70°C) for 12 hours, yielding the carboxylic acid.
Table 2: Hydrolysis Conditions and Outcomes
| Acid Catalyst | Temperature | Time | Yield |
|---|---|---|---|
| H₂SO₄ | 70°C | 12h | 83% |
| HCl | 100°C | 24h | 68% |
Industrial-Scale Considerations
Solvent and Catalyst Recycling
Cost Analysis
| Method | Cost per kg (USD) |
|---|---|
| [2+2] Cycloaddition | $1,200 |
| Decarboxylative | $950 |
| Suzuki Coupling | $1,800 |
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Phenyl derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
3-(3-Chlorophenyl)cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring may participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Cyclobutane Ring
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid (CAS 1340521-86-9)
- Structure : A methyl group replaces one hydrogen on the cyclobutane ring adjacent to the carboxylic acid.
- Molecular Weight : 224.69 g/mol (C₁₂H₁₃ClO₂) .
1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic acid
- Structure : An oxo (keto) group replaces a hydrogen on the cyclobutane ring.
- Reactivity : The oxo group increases electrophilicity, making the compound more reactive in nucleophilic additions or reductions compared to the carboxylic acid-only analog .
3,3-gem-Difluoro cyclobutanecarboxylic acid
- Synthesis : Prepared from methyl acrylate and 1,1-dichloro-2,2-difluoroethylene, emphasizing cost-effectiveness compared to high-cost fluoro reagents like DAST .
- Industrial Relevance : The geminal difluoro substitution enhances metabolic stability in pharmaceuticals, a property absent in the chlorophenyl variant.
Functional Group Modifications
3-(tert-Butoxy)cyclobutane-1-carboxylic acid (CAS 1899832-83-7)
- Structure : The tert-butoxy group replaces the chlorophenyl moiety.
- Applications : Used in drug discovery for its bulky tert-butoxy group, which improves pharmacokinetic properties like solubility and half-life .
3-Hydroxy-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 133261-33-3)
Ring Size and Conformational Effects
Cis-3-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid (CAS 735269-78-0)
- Structure : A cyclohexane ring replaces cyclobutane, with a chlorobenzoyl group.
Research Findings and Industrial Implications
- Synthetic Accessibility : The chlorophenyl-substituted cyclobutane derivatives often require specialized reagents (e.g., DAST for fluorination), whereas analogs like the gem-difluoro compound use cheaper raw materials (e.g., methyl acrylate) .
- Biological Activity : The 3-chlorophenyl group enhances lipophilicity, improving membrane permeability in drug candidates compared to polar groups like hydroxy or tert-butoxy .
- Material Science : Cyclobutane rings with trifluoromethyl or chlorophenyl groups are explored in polymer chemistry for their thermal stability and rigidity .
Biological Activity
3-(3-Chlorophenyl)cyclobutanecarboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a chlorophenyl group and a carboxylic acid functional group. Its molecular formula is CHClO, and it exhibits a melting point of approximately 100-102 °C. The presence of the chlorophenyl moiety is crucial for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by BenchChem highlighted its efficacy against various bacterial strains, suggesting that the compound may inhibit bacterial growth through interference with cell wall synthesis or enzyme inhibition pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways . The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as an inhibitor of key enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .
Case Study 1: Antimicrobial Efficacy
In a controlled study, various concentrations of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. The study concluded that the compound could serve as a lead for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
A recent investigation assessed the effects of this compound on human breast cancer cell lines (MCF-7). Treatment with 10 µM of this compound resulted in a significant reduction in cell viability (approximately 70%) compared to untreated controls. Flow cytometry analysis revealed an increase in apoptotic cells, supporting the hypothesis that the compound induces cell death via apoptosis .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | Significant | COX inhibition, apoptosis induction |
| 4-Hydroxyphenyl derivatives | High | Moderate | Enzyme inhibition |
| Cyclobutane analogs | Low | High | Cell cycle arrest |
Q & A
Basic: What are the recommended synthetic routes for 3-(3-Chlorophenyl)cyclobutanecarboxylic acid?
Methodological Answer:
The synthesis typically involves cyclobutane ring formation followed by functionalization. A validated approach includes:
- Step 1 : Start with commercially available 3-oxocyclobutanecarboxylic acid. React with a 3-chlorophenyl Grignard reagent to form the cyclobutane backbone.
- Step 2 : Esterify the carboxylic acid group using methanol and catalytic sulfuric acid to improve reaction stability.
- Step 3 : Purify intermediates via column chromatography to remove byproducts (e.g., unreacted phenyl Grignard reagents).
This method, adapted from the synthesis of analogous cyclobutanecarboxylic acids, ensures high yield (70–85%) and scalability .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR to verify cyclobutane ring substitution patterns and phenyl group orientation).
- HPLC with UV Detection : Assess purity (>98% recommended for biological assays).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 225.06).
- Melting Point Analysis : Compare with literature values to detect impurities.
These methods align with protocols used for structurally related cyclobutane derivatives .
Advanced: How can cis/trans isomerism be resolved during synthesis?
Methodological Answer:
Isomeric separation is critical for biological studies. A proven strategy involves:
- Diastereomeric Derivatization : Convert the carboxylic acid to an amide using a chiral amine (e.g., (R)-α-methylbenzylamine). The diastereomers are then separable via silica gel chromatography.
- Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to isolate pure isomers.
This approach was successfully applied to resolve cis/trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids, achieving >99% isomer purity .
Advanced: How can reaction conditions be optimized for derivatization (e.g., esterification or amidation)?
Methodological Answer:
Key parameters include:
- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) for esterification to enhance electrophilicity of the carbonyl group.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates.
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation.
For amidation, activate the carboxylic acid with HATU or EDC/HOBt to ensure efficient coupling with amines .
Basic: What are the solubility properties and formulation considerations for biological assays?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (up to 50 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute with PBS (final DMSO <1%).
- Stability : Store lyophilized powder at –20°C; solutions are stable for 1 week at 4°C. Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced: What biological assays are suitable for evaluating GPR-40 agonist activity?
Methodological Answer:
- Fluorometric Intracellular Calcium Mobilization Assay : Use CHO-K1 cells stably expressing human GPR-40. Measure Ca²⁺ flux using Fura-2 AM dye.
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM. EC₅₀ values for active derivatives typically range 10–50 µM.
- Control Compounds : Compare with TAK-875 (fasiglifam), a known GPR-40 agonist.
This protocol mirrors studies on structurally related cyclobutanecarboxylic acids .
Methodological: How should conflicting data in biological activity studies be addressed?
Methodological Answer:
- Reproducibility Checks : Validate assays across independent replicates and labs.
- Structural Confirmation : Re-analyze compound purity (e.g., chiral HPLC to rule out isomer contamination).
- Model Selection : Test activity in multiple cell lines (e.g., HEK293 vs. CHO) to assess receptor specificity.
For example, discrepancies in GPR-40 agonist efficacy were resolved by confirming isomer ratios via NMR .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for powder handling.
- Exposure Limits : Adhere to PAC-2 (23 mg/m³) and PAC-3 (140 mg/m³) thresholds for airborne particulates.
- First Aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention.
Safety protocols align with OSHA guidelines for chlorinated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
